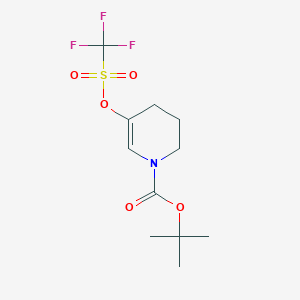

tert-butyl 5-(trifluoromethylsulfonyloxy)-3,4-dihydropyridine-1(2H)-carboxylate

Overview

Description

The compound is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The trifluoromethyl group is prevalent in these compounds due to its unique physicochemical properties .

Synthesis Analysis

While specific synthesis methods for this compound were not found, TFMP derivatives are synthesized using various methods . For instance, the synthesis of a reagent, N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO, 1), was achieved in one step using commercially available O-tert-butylhydroxylamine hydrochloride, thionyl chloride, and triethylamine .

Chemical Reactions Analysis

Trifluoromethylation by photoredox catalysis has emerged recently . This process involves the generation of the trifluoromethyl radical based on photoredox processes .

Scientific Research Applications

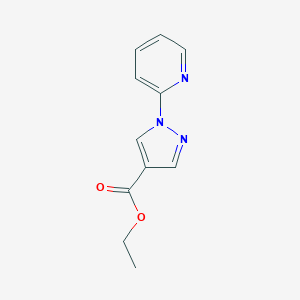

Cope Rearrangement

This compound is used in the Cope rearrangement, which is an organic reaction involving the [3,3]-sigmatropic rearrangement of 1,5-dienes . It’s a method to produce complex molecular structures from simpler ones in organic synthesis.

Morita-Baylis-Hillman Reaction

It plays a role in the chalcogenide-Morita-Baylis-Hillman reaction . This reaction forms carbon-carbon bonds and is valuable in creating new molecules for pharmaceuticals and agrochemicals.

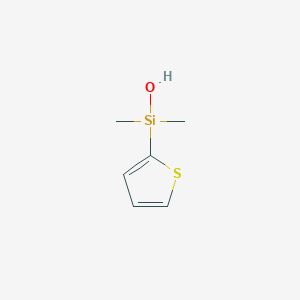

Silylation Agent

The compound serves as a highly reactive silylating agent . Silylation is crucial in protecting groups during synthesis and in the preparation of silyl ethers, which are important intermediates in organic synthesis.

Enol Silyl Ethers Formation

It is utilized to prepare enol silyl ethers by reacting with ketones and lactones . Enol silyl ethers are valuable intermediates in organic chemistry, particularly in the synthesis of various pharmaceuticals.

Pharmaceutical Synthesis

The trifluoromethyl group is significant in pharmaceuticals, as it can improve the biological activity and metabolic stability of drug molecules . This compound, with its trifluoromethyl group, could be involved in the synthesis of such drugs.

Agrochemical Development

Compounds with trifluoromethyl groups are often used in agrochemicals to enhance their properties . This compound could be used in the development of new agrochemicals with improved efficacy.

Material Science

The introduction of the trifluoromethyl group into materials can alter their physical properties, such as thermal stability and chemical resistance . This compound could be used in the design of new materials with specific desired properties.

Catalysis

In catalysis, the trifluoromethyl group can influence the reactivity and selectivity of catalysts . This compound could be explored for its potential use in developing new catalytic systems.

Future Directions

Mechanism of Action

Target of Action

Compounds with a tert-butyl group are known for their unique reactivity patterns and have characteristic applications in chemical transformations .

Mode of Action

Compounds containing a tert-butyl group and a trifluoromethyl group are known to exhibit unique reactivity patterns, which could influence their interaction with their targets .

Biochemical Pathways

The tert-butyl group is known to be involved in various biosynthetic and biodegradation pathways .

Result of Action

Compounds with similar structures have been shown to have significant effects on cellular processes .

Action Environment

It is known that environmental factors can significantly impact the behavior of chemical compounds .

properties

IUPAC Name |

tert-butyl 5-(trifluoromethylsulfonyloxy)-3,4-dihydro-2H-pyridine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16F3NO5S/c1-10(2,3)19-9(16)15-6-4-5-8(7-15)20-21(17,18)11(12,13)14/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRKPIWQNLHUKOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(=C1)OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16F3NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.